![molecular formula C24H20N2O5S B2667438 N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-87-6](/img/no-structure.png)
N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
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Overview
Description
This compound is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the phenylsulfonyl, ethylphenyl, and carboxamide groups suggest that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinoline ring system with various substituents. The positions of these substituents on the ring could significantly affect the compound’s properties .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions . The presence of the phenylsulfonyl, ethylphenyl, and carboxamide groups could also enable other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
- HPMI can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. These modified monomers lead to polymers with varying thermal stabilities and char values . For instance:
- Researchers have explored amphiphilic hydrogels based on N,N-dimethylacrylamide (DMAM) and acrylic acid (AA). HPMI derivatives could potentially enhance the swelling behavior of such hydrogels under varying conditions .
- A benzoporphyrin derivative, 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) , was synthesized from HPMI. This compound shows promise in mitigating microbial resistance .
- Aromatic polyimides, including HPMI-based derivatives, find applications as high-temperature insulators, coatings, adhesives, and matrices for composites. Their exceptional thermal, electrical, and mechanical properties contribute to their widespread use .
- Maleimide resins, which include HPMI derivatives, exhibit good processability, high glass transition temperatures, and high modulus. These properties make them valuable in microelectronics and aerospace applications .
Polymer Chemistry and Materials Science
Hydrogel Synthesis
Photodynamic Antimicrobial Activity
High-Performance Composites
Microelectronics and Aerospace
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves the condensation of 4-ethylphenylamine with 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-ethylphenylamine", "4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylamine with 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate product to form the final product, N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
892739-87-6 |
Product Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide |
Molecular Formula |
C24H20N2O5S |
Molecular Weight |
448.49 |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-2-15-8-11-17(12-9-15)25-23(28)16-10-13-19-20(14-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
CRCONDHYBDJTEW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
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